molecular formula C9H13NOS B3836111 4-(Furan-3-ylmethyl)thiomorpholine

4-(Furan-3-ylmethyl)thiomorpholine

Cat. No.: B3836111
M. Wt: 183.27 g/mol
InChI Key: NBDUCJMICJQMQJ-UHFFFAOYSA-N
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Description

4-(Furan-3-ylmethyl)thiomorpholine is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a thiomorpholine core, a six-membered ring containing nitrogen and sulfur atoms, which is substituted with a furanylmethyl group. Thiomorpholine derivatives are valuable scaffolds in medicinal chemistry, often explored for their potential biological activities. Research into analogous thiomorpholine compounds indicates their significance in developing new therapeutic agents, with some derivatives showing promise in areas such as antimicrobial and anticancer research . The mechanism of action for these compounds typically involves interaction with biological targets, such as enzymes or receptors . The furan and thiomorpholine moieties both represent privileged structures in drug discovery, making their hybrid a compelling subject for the synthesis of novel compound libraries and for structure-activity relationship (SAR) studies . Researchers utilize this compound as a key synthetic intermediate to build more complex molecules for various experimental applications. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(furan-3-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-4-11-8-9(1)7-10-2-5-12-6-3-10/h1,4,8H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDUCJMICJQMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a furan derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with a furan-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the furan ring or the thiomorpholine ring.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated furan derivatives and bases like sodium hydride or potassium carbonate are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced furan derivatives and modified thiomorpholine rings.

    Substitution: Various substituted furan and thiomorpholine derivatives.

Scientific Research Applications

4-(Furan-3-ylmethyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Furan-3-ylmethyl)thiomorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Thiomorpholine vs. Morpholine Derivatives

  • Sulfur vs. Oxygen : Replacing oxygen in morpholine with sulfur in thiomorpholine increases lipophilicity (clogP +0.5–1.0) and reduces basicity due to sulfur’s lower electronegativity .
  • Crystal Packing : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) form centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms, unlike morpholine analogs, which adopt different conformations and packing motifs .

Table 1: Structural Comparison of Thiomorpholine Derivatives

Compound Substituent Key Interactions (Solid-State) Conformation (Chair Ring)
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl (axial) C–H···O H-bonds, aromatic stacking Chair, quasi-axial substituent
Morpholine analog 4-Nitrophenyl (equatorial) No significant H-bonding Chair, quasi-equatorial substituent
4-(Furan-3-ylmethyl)thiomorpholine* Furan-3-ylmethyl Predicted π-π stacking, weaker H-bonding Likely chair, substituent orientation TBD

*Predicted based on analogs.

Antimicrobial Activity

  • Thiomorpholine Derivatives: Exhibit activity against Gram-positive bacteria (e.g., S.
  • Morpholine Derivatives : Broader spectrum, including Gram-negative targets, due to higher solubility and polar surface area .
  • Nitrofuran-Thiomorpholine Hybrids : Compounds like 11 () show potent antitubercular activity (MIC ≤ 0.1 µg/mL) but suffer from poor solubility and metabolic stability, necessitating structural optimization .

Q & A

Basic: What are the standard synthetic routes for 4-(Furan-3-ylmethyl)thiomorpholine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves a nucleophilic substitution or condensation reaction between furan-3-carboxylic acid derivatives and thiomorpholine. For example, describes the reaction of furan-3-carboxylic acid with thiomorpholine under acidic or basic conditions to form a carbonyl linkage. Key factors influencing yield and purity include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Catalytic conditions : Acidic (e.g., HCl) or basic (e.g., KOH) environments optimize intermediate formation.
  • Temperature : Room temperature or mild heating (40–60°C) balances reactivity and side-product suppression.

A comparative analysis of reaction conditions (e.g., acidic vs. basic) is critical for optimizing regioselectivity and minimizing by-products like sulfoxides or over-oxidized derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions on the thiomorpholine and furan rings. For example, the methylene bridge (–CH₂–) between the furan and thiomorpholine resonates at δ 3.5–4.0 ppm .
  • IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C–S (680–750 cm⁻¹) confirm functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z ≈ 185.23 for C₉H₁₁NO₂S) .

Advanced: How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:
The compound’s reactivity is governed by:

  • Electron-rich furan ring : The oxygen atom in the furan enhances π-electron density, facilitating electrophilic aromatic substitution (EAS) at the 2- or 5-positions .
  • Thiomorpholine’s lone pairs : The sulfur atom increases nucleophilicity at the nitrogen, enabling SN2 reactions with alkyl halides or acylating agents. highlights similar derivatives undergoing nucleophilic substitution with nitrobenzene analogs under reflux in acetonitrile .
  • Steric effects : Substituents on the thiomorpholine ring (e.g., methyl groups) may hinder access to reactive sites, requiring tailored catalysts or elevated temperatures .

Advanced: What computational methods are employed to model the interaction between this compound and biological targets?

Answer:
Advanced modeling approaches include:

  • Density Functional Theory (DFT) : Calculates electron distribution to predict binding affinity. For example, used DFT to analyze hydrogen bonding and π-π stacking in thiomorpholine derivatives .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over time, particularly for sulfur-mediated interactions with cysteine residues .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H···O bonds) to explain crystallographic packing and bioactivity trends .

Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:
Stability studies should include:

  • pH-dependent degradation : Monitor hydrolysis of the thiomorpholine ring using HPLC at pH 2–12. Acidic conditions may protonate the nitrogen, accelerating ring-opening .
  • Thermal gravimetric analysis (TGA) : Determines decomposition temperatures (typically >150°C for thiomorpholines).
  • Oxidative stability : Exposure to peroxides (e.g., H₂O₂) tests susceptibility to sulfoxide/sulfone formation, as seen in .

Advanced: What structural insights can X-ray crystallography provide for this compound derivatives?

Answer:
X-ray crystallography reveals:

  • Conformational preferences : Chair vs. boat conformations of the thiomorpholine ring, influenced by substituents. showed that nitroaryl derivatives adopt chair conformations with quasi-axial substituents .
  • Intermolecular interactions : Weak hydrogen bonds (C–H···O) and aromatic stacking motifs that stabilize crystal lattices and correlate with solubility .
  • Bond parameters : S–C and C–N bond lengths (e.g., ~1.81 Å for S–C in thiomorpholine), critical for validating DFT models .

Basic: What are the key challenges in synthesizing enantiomerically pure this compound derivatives?

Answer:
Challenges include:

  • Racemization at sulfur : The thiomorpholine’s sulfur center may racemize under basic conditions. Chiral HPLC or asymmetric catalysis (e.g., chiral auxiliaries) is required .
  • Stereochemical control : Asymmetric synthesis routes, such as using enantiopure starting materials (e.g., (R)- or (S)-thiomorpholine), ensure stereochemical fidelity .

Advanced: How do substituents on the thiomorpholine ring modulate the compound’s pharmacokinetic properties?

Answer:
Substituent effects include:

  • Lipophilicity : Electron-withdrawing groups (e.g., –NO₂) increase logP, enhancing membrane permeability but reducing solubility. notes nitro derivatives as precursors for lipophilic drug candidates .
  • Metabolic soft spots : Sulfur oxidation to sulfoxides/sulfones (e.g., using Oxone®) alters clearance rates, as demonstrated in .
  • Hydrogen-bonding capacity : Polar groups (e.g., –OH, –NH₂) improve aqueous solubility but may reduce CNS penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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